L-902688

Vue d'ensemble

Description

L902688 est un agoniste puissant, sélectif et actif par voie orale du récepteur EP4, un sous-type du récepteur de la prostaglandine E2. Il a une forte affinité pour le récepteur EP4 avec une constante de dissociation (K_i) de 0,38 nanomolaire et une concentration efficace (EC50) de 0,6 nanomolaire . Ce composé est connu pour sa sélectivité significative, étant plus de 4 000 fois plus sélectif pour le récepteur EP4 par rapport aux autres récepteurs prostanoides .

Applications De Recherche Scientifique

L902688 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various biochemical pathways.

Biology: L902688 is used to investigate the biological functions of the EP4 receptor in different cell types and tissues.

Medicine: This compound has potential therapeutic applications in treating conditions such as pulmonary arterial hypertension and cardiac fibrosis

Industry: L902688 is used in the development of new drugs targeting the EP4 receptor and related pathways

Mécanisme D'action

Target of Action

L-902688, also known as D17QSK5F4B, L902688, L-902,688, UNII-D17QSK5F4B, or 2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, is a potent and selective agonist of the EP4 receptor . The EP4 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes .

Mode of Action

This compound interacts with its target, the EP4 receptor, to modulate various cellular responses. It has been shown to attenuate TGF-β-induced Twist and α-smooth muscle actin (α-SMA) expression, key markers of endothelial–mesenchymal transition (EndMT), a process implicated in cardiac fibrosis . This effect was reversed by an EP4 antagonist, highlighting the crucial role of EP4 in suppressing TGF-β-induced EndMT .

Biochemical Pathways

The activation of the EP4 receptor by this compound leads to the suppression of TGF-β-induced EndMT, a process that contributes to cardiac fibrosis . This suppression is achieved through the attenuation of Twist and α-SMA expression . Additionally, this compound has been shown to activate PPAR, a nuclear receptor that regulates gene expression . This activation inhibits the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs), thereby attenuating pulmonary arterial remodeling .

Pharmacokinetics

The compound has demonstrated significant effects in reducing IgG extravasation, a marker of blood-brain barrier damage, indicating its potential to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of EndMT markers, reduction of right ventricular cardiac fibrosis, and attenuation of pulmonary arterial remodeling . It also reduces the expression and activity of matrix metalloproteinase (MMP)-3/-9, key effectors of blood-brain barrier breakdown in stroke .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of an EP4 antagonist can reverse the effects of this compound . Additionally, the compound’s effects can be influenced by the physiological state of the organism, such as the presence of disease conditions like pulmonary arterial hypertension or ischemic stroke .

Analyse Biochimique

Biochemical Properties

L-902688 interacts with the EP4 receptor, a Gs protein-coupled receptor . Upon binding, it stimulates the conversion of ATP to cAMP, activating the protein kinase A (PKA) pathway . This biochemical reaction plays a crucial role in various cellular processes, including vasodilation .

Cellular Effects

In pulmonary arterial smooth muscle cells (PASMCs), this compound has been shown to inhibit proliferation and migration by activating peroxisome proliferator-activated receptor- (PPAR) in a time- and dose-dependent manner . This effect was observed in PASMCs isolated from monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rats .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, leading to the activation of the PKA pathway . This results in the activation of PPAR, which plays a crucial role in the anti-vascular remodeling effect of this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects in laboratory settings. For instance, a single injection of this compound at the onset of reperfusion significantly reduces neurological deficits up to 3 weeks later in an experimental model of ischemic stroke .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving MCT-induced PAH rats, this compound was administered at the onset of reperfusion, and it was found that the optimal dose that resulted in the greatest infarct reduction was used to analyze blood-brain barrier (BBB) integrity .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the EP4 receptor, leading to the activation of the PKA pathway . This pathway plays a crucial role in various cellular processes, including vasodilation .

Méthodes De Préparation

La synthèse de L902688 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de L902688 est synthétisée par une série de réactions chimiques impliquant la formation de liaisons carbone-carbone et carbone-azote.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour atteindre les propriétés chimiques et l'activité biologique souhaitées.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté et un rendement élevés

Les méthodes de production industrielle de L902688 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

L902688 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

L902688 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur EP4 et son rôle dans diverses voies biochimiques.

Biologie : L902688 est utilisé pour étudier les fonctions biologiques du récepteur EP4 dans différents types de cellules et tissus.

Médecine : Ce composé a des applications thérapeutiques potentielles dans le traitement de maladies telles que l'hypertension artérielle pulmonaire et la fibrose cardiaque

Industrie : L902688 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP4 et les voies associées

5. Mécanisme d'action

L902688 exerce ses effets en se liant sélectivement au récepteur EP4 et en l'activant. Cette activation conduit à la modulation de diverses voies de signalisation intracellulaires, y compris la voie de l'adénosine monophosphate cyclique (AMPc). La liaison de L902688 au récepteur EP4 entraîne l'atténuation de l'expression du facteur de croissance transformant bêta (TGF-β)-induite de Twist et de l'actine musculaire lisse alpha (α-SMA), qui sont impliquées dans des processus tels que la transition épithéliale-mésenchymateuse et la fibrose cardiaque .

Comparaison Avec Des Composés Similaires

L902688 est unique en raison de sa haute sélectivité et de sa puissance pour le récepteur EP4. Des composés similaires comprennent :

Setipiprant : Un antagoniste sélectif du récepteur CRTH2 disponible par voie orale, qui est impliqué dans les maladies inflammatoires.

TG6-10-1 : Un antagoniste du récepteur EP2, un autre sous-type du récepteur de la prostaglandine E2.

Acide 4-O-cinnamoylquinique : Un composé de petite molécule qui inhibe la production de prostaglandines et d'anions superoxyde.

Comparé à ces composés, L902688 se démarque par sa sélectivité exceptionnelle pour le récepteur EP4 et ses applications thérapeutiques potentielles dans les maladies cardiovasculaires .

Propriétés

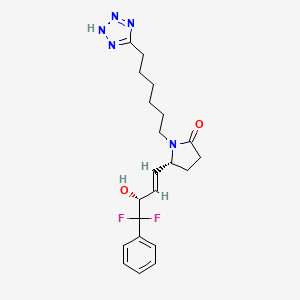

IUPAC Name |

(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTLQOYLIXWRNN-SLKVGHROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634193-54-7 | |

| Record name | L-902688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-902688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-902,688 is a highly specific agonist for the prostaglandin E2 receptor 4 (EP4) [, , , , ]. Upon binding to EP4, it activates stimulatory G protein (Gs) leading to downstream signaling [, ]. This activation has been shown to reduce matrix metalloproteinase (MMP)-3/-9 production [, ], attenuate blood-brain barrier damage [, ], inhibit pulmonary arterial smooth muscle cell (PASMC) proliferation and migration [], and activate peroxisome proliferator-activated receptor-γ (PPARγ) [].

ANone: While the provided research articles focus on the biological effects of L-902,688, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

A: The EP4 receptor is crucial for the observed effects of L-902,688. Studies using an EP4 antagonist (AH-23848) demonstrated a reversal of L-902,688's effects on PASMC proliferation, migration [], and EndMT suppression [], highlighting the specificity of L-902,688 for the EP4 receptor.

A: MMP-3/-9 are key enzymes involved in blood-brain barrier (BBB) breakdown following ischemic stroke [, ]. L-902,688 administration significantly reduced MMP-3/-9 activity, mRNA, and protein levels in the cerebral cortex of rats subjected to ischemic stroke [, ]. This reduction in MMP-3/-9 activity is believed to contribute to L-902,688's neuroprotective effects by preserving BBB integrity [, ].

A: PPARγ activation is associated with anti-inflammatory and vasodilatory effects []. L-902,688's ability to activate PPARγ suggests its potential therapeutic application in conditions like pulmonary arterial hypertension (PAH) []. Studies have shown that L-902,688 can attenuate pulmonary arterial remodeling in PAH models, potentially via PPARγ activation [].

A: L-902,688 was found to enhance the suppressive activity of MDSCs in a murine model of asthma []. This effect was linked to increased arginase-1 and nitric oxide synthase-2 activity in MDSCs []. Adoptive transfer of L-902,688-primed MDSCs resulted in reduced lung inflammation and improved histopathological changes in asthmatic mice [].

A: While L-902,688 targets the EP4 receptor, research suggests that cyclooxygenase (COX) enzymes, particularly COX-2, play a role in the PGE2 pathway involved in dendritic cell differentiation []. Indomethacin, a COX inhibitor, reduced PGE2 production and impaired dendritic cell generation, while L-902,688, an EP4 agonist, did not rescue this effect [].

ANone: Yes, L-902,688 has shown promising results in various in vivo models:

- Ischemic stroke: L-902,688 significantly reduced infarct size and improved neurological function in rat models of ischemic stroke [, ].

- Pulmonary arterial hypertension: L-902,688 attenuated pulmonary arterial remodeling in both hypoxic PAH mice and monocrotaline-induced PAH rats [].

- Asthma: Administration of L-902,688 or adoptive transfer of L-902,688-primed MDSCs ameliorated airway inflammation in murine models of asthma [].

A: Research suggests that L-902,688 can enhance the cytotoxic activity of other anti-cancer agents. Studies have shown synergistic effects when L-902,688 was combined with anti-CD20 monoclonal antibodies (rituximab, ofatumumab, obinutuzumab) in B-cell leukemia and lymphoma cells []. It also augmented the activity of ibrutinib, idelalisib, and venetoclax in chronic lymphocytic leukemia cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.